molecular formula C23H24N4O B2581565 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034357-42-9

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2581565
CAS RN: 2034357-42-9
M. Wt: 372.472
InChI Key: WOXRJOWWORFLOO-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone have demonstrated significant antimicrobial activity. For instance, novel derivatives containing quinoline, pyrazoline, and pyridine have shown potent antibacterial and antifungal effects against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, as highlighted in a study by Desai, Patel, and Dave (2016) in the field of medicinal chemistry (Desai, Patel, & Dave, 2016).

Anticancer Properties

Similar compounds have been explored for their potential in cancer treatment. A study by Liu et al. (2009) synthesized novel oxazole derivatives with anticancer activity against human prostate and epidermoid carcinoma cell lines (Liu, Bai, Pan, Song, & Zhu, 2009). Another study by Xu et al. (2021) on a tetrahydroisoquinoline derivative highlighted its potential in inducing apoptosis and cell cycle arrest in cancer cells, demonstrating a pathway involving DNA damage and activation of MAPKs pathway (Xu, Huang, Zhu, Tian, Wei, Hong, Lu, Li, Liu, & Zhao, 2021).

Antiplasmodial Activity

The research by Vandekerckhove et al. (2013) on aziridine–(iso)quinoline hybrids and their ring-opening products has shown promising results in the context of antimalarial activity. Their work revealed that these compounds possess micromolar potency against Plasmodium falciparum, a parasite causing malaria (Vandekerckhove, Moor, Segers, Kock, Smith, Chibale, Kimpe, & D’hooghe, 2013).

Antioxidant Activities

Compounds with a similar structure have been evaluated for their antioxidant capabilities. Al-Amiery et al. (2012) synthesized coumarin-derived quinoline compounds, which displayed significant antioxidant activities (Al-Amiery, Al-bayati, Saour, & Radi, 2012).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-17-22(13-24-27(17)20-9-3-2-4-10-20)23(28)26-15-21(16-26)25-12-11-18-7-5-6-8-19(18)14-25/h2-10,13,21H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXRJOWWORFLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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